molecular formula C18H16N4O3 B2992111 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775441-66-1

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2992111
CAS No.: 1775441-66-1
M. Wt: 336.351
InChI Key: RFMJZQAFEYHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine core substituted with a methoxyphenyl group and a pyridin-3-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxyphenyl and pyridin-3-ylmethylamino groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

Uniqueness

What sets 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-14-6-2-5-13(8-14)16-15(17(23)24)11-21-18(22-16)20-10-12-4-3-7-19-9-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMJZQAFEYHBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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